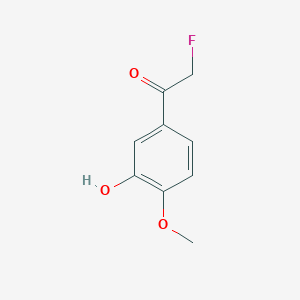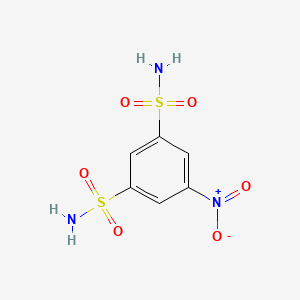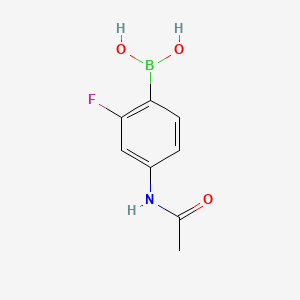
(4-Acetamido-2-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: While specific industrial production methods for (4-Acetamido-2-fluorophenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions: (4-Acetamido-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(4-Acetamido-2-fluorophenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and sensors.
Chemical Biology: It can serve as a probe for studying biological processes and interactions.
作用机制
The mechanism of action of (4-Acetamido-2-fluorophenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the acetamido and fluorine substituents can interact with specific molecular targets, influencing biological pathways and processes .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative without the acetamido and fluorine substituents.
4-Fluorophenylboronic Acid: Similar to (4-Acetamido-2-fluorophenyl)boronic acid but lacks the acetamido group.
2-Fluorophenylboronic Acid: Similar but with the fluorine substituent in a different position on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both acetamido and fluorine substituents, which can enhance its reactivity and specificity in chemical and biological applications. These substituents can also influence the compound’s physical and chemical properties, making it a valuable tool in various research fields.
属性
分子式 |
C8H9BFNO3 |
|---|---|
分子量 |
196.97 g/mol |
IUPAC 名称 |
(4-acetamido-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4,13-14H,1H3,(H,11,12) |
InChI 键 |
GQCHVPOKJNRXEH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)NC(=O)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


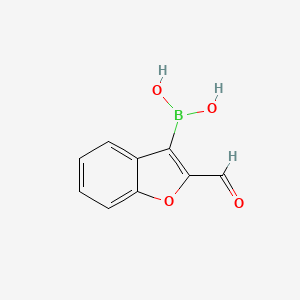
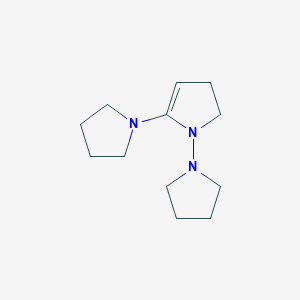
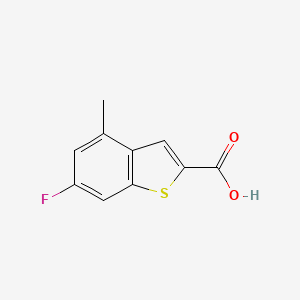
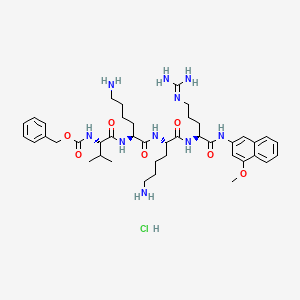
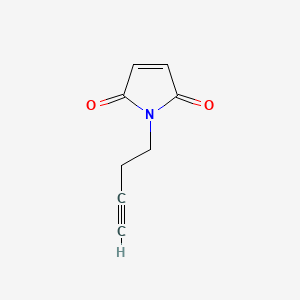
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
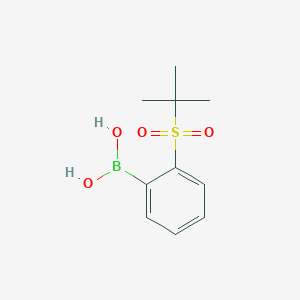



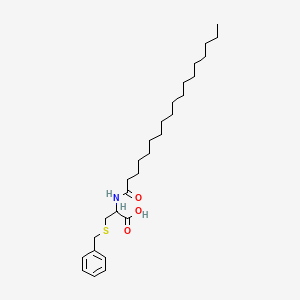
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
